3-Isoxazol-5-ylpiperidine hydrochloride
Overview
Description
3-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring has one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoxazole compounds often involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Scientific Research Applications
Green Synthesis and Anticancer Properties
A study by Badiger et al. (2022) explored the green synthesis of isoxazole derivatives and evaluated their anticancer properties. 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives were synthesized using an eco-friendly protocol and showed excellent anticancer activity against lung cancer A549 cells. This indicates the potential of isoxazole derivatives in the development of novel anticancer drugs (Badiger, Khatavi, & Kamanna, 2022).
Biological Properties and Synthesis
Isoxazole derivatives, including those related to 3-Isoxazol-5-ylpiperidine hydrochloride, exhibit significant biological properties like antibacterial, anti-inflammatory, and antifungal activities, as found in the study by Kiyani and Mosallanezhad (2018). This study highlights the development of eco-friendly methods for synthesizing these compounds (Kiyani & Mosallanezhad, 2018).
Electrochemical Behavior
The electrochemical behavior of isoxazole derivatives was studied by Kashima et al. (1978). They discovered the alternating transposition of substituents on isoxazoles, contributing to an understanding of their electrochemical properties, which is crucial for developing novel applications (Kashima, Arai, Imada, & Tsuda, 1978).
Antimicrobial Activity
The antimicrobial activity of isoxazole derivatives was investigated by Banpurkar et al. (2018). They synthesized isoxazole derivatives and tested their antibacterial and antifungal activities, finding significant activity against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus is on developing eco-friendly synthetic strategies and alternate metal-free synthetic routes . The potential application of these synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising area of future research .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with serotonin 5-ht 1a receptors . The role of these receptors is crucial in the regulation of mood, anxiety, and sleep, among other functions.
Mode of Action
Compounds with similar structures, such as buspirone, are known to act as potent agonists at presynaptic 5-ht 1a autoreceptors, leading to inhibition of 5-ht release .
Properties
IUPAC Name |
5-piperidin-3-yl-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANEXWCYNZDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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